Cas no 16449-54-0 (Aluminum,tris[2-[[3-(trifluoromethyl)phenyl]amino-kN]benzoato-kO]-)
16449-54-0 structure
Product Name:Aluminum,tris[2-[[3-(trifluoromethyl)phenyl]amino-kN]benzoato-kO]-
CAS-nummer:16449-54-0
MF:C42H27AlF9N3O6
MW:867.647461175919
CID:159558
PubChem ID:27881
Update Time:2025-04-19
Aluminum,tris[2-[[3-(trifluoromethyl)phenyl]amino-kN]benzoato-kO]- Chemische en fysische eigenschappen
Naam en identificatie
-
- Aluminum,tris[2-[[3-(trifluoromethyl)phenyl]amino-kN]benzoato-kO]-
- aluminum,2-[3-(trifluoromethyl)anilino]benzoate
- ELECTRIC ATO POWER
- aluminum tris(2-{[3-(trifluoromethyl)phenyl]amino}benzoate)
- Flufenamic acid aluminum
- Tris[2-[[3-(trifluoromethyl)phenyl]amino]benzoato-N,O]aluminium
- ALUMINUM, TRIS(N-(alpha,alpha,alpha-TRIFLUORO-m-TOLYL)ANTHRANILATO)-
- Q27272799
- Flufenamate aluminum (JAN)
- ALUMINIUM, TRIS(2-((3-(TRIFLUOROMETHYL)PHENYL)AMINO-.KAPPA.N)BENZOATO-.KAPPA.O)-
- Aluminum, tris(2-((3-(trifluoromethyl)phenyl)amino)benzoato-N,O)-
- TS 1801
- Tris(2-((3-(trifluoromethyl)phenyl)amino)benzoato-N,O)aluminium
- ALUMINIUM N-(3'-TRIFLUOROMETHYLPHENY)ANTHRANILATE
- BENZOIC ACID, 2-((3-(TRIFLUOROMETHYL)PHENYL)AMINO)-, ALUMINIUM SALT(3:1)
- UNII-9NZ7H8YAHG
- Opyrin (TN)
- 16449-54-0
- aluminum;2-[3-(trifluoromethyl)anilino]benzoate
- FLUFENAMATE ALUMINUM [JAN]
- EINECS 240-498-9
- Aluminum N-(3'-trifluoromethylpheny)anthranilate
- 9NZ7H8YAHG
- Alufenamine
- D03254
- Alfenamin
- Flufenamic acid, aluminium salt
- DTXSID80167766
- FLUFENAMATE ALUMINIUM [WHO-DD]
- Opyrin
- Tris(N-(alpha,alpha,alpha-trifluoro-m-tolyl)anthranilato)aluminum
- Aluminium flufenamate
- BENZOIC ACID, 2-((3-(TRIFLUOROMETHYL)PHENYL)AMINO)-, ALUMINUM SALT(3:1)
- FLUFENAMATE ALUMINIUM
- Aluminum flufenamate
- Aluminum flufenamate [JAN]
- ALUMINUM, TRIS(2-((3-(TRIFLUOROMETHYL)PHENYL)AMINO-.KAPPA.N)BENZOATO-.KAPPA.O)-
- FLUFENAMIC ACID ALUMINUM SALT [MI]
-
- Inchi: 1S/3C14H10F3NO2.Al/c3*15-14(16,17)9-4-3-5-10(8-9)18-12-7-2-1-6-11(12)13(19)20;/h3*1-8,18H,(H,19,20);/q;;;+3/p-3
- InChI-sleutel: OSQHGAXCVAYZPZ-UHFFFAOYSA-K
- LACHT: [Al+3].FC(C1C=CC=C(C=1)NC1C=CC=CC=1C(=O)[O-])(F)F.FC(C1C=CC=C(C=1)NC1C=CC=CC=1C(=O)[O-])(F)F.FC(C1C=CC=C(C=1)NC1C=CC=CC=1C(=O)[O-])(F)F
Berekende eigenschappen
- Exacte massa: 867.15721
- Monoisotopische massa: 867.157153
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 3
- Aantal waterstofbondacceptatoren: 18
- Zware atoomtelling: 61
- Aantal draaibare bindingen: 6
- Complexiteit: 340
- Aantal covalent gebonden eenheden: 4
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 157
Experimentele eigenschappen
- Kookpunt: 373.9°Cat760mmHg
- Vlampunt: 179.9°C
- PSA: 156.48
Aluminum,tris[2-[[3-(trifluoromethyl)phenyl]amino-kN]benzoato-kO]- Gerelateerde literatuur
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
-
Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
-
Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
-
Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
-
Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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